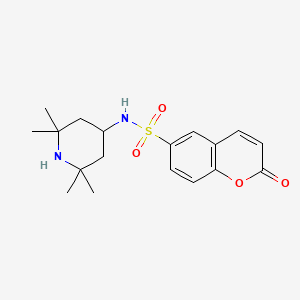

2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2H-chromene-6-sulfonamide

CAS No.:

Cat. No.: VC9558645

Molecular Formula: C18H24N2O4S

Molecular Weight: 364.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H24N2O4S |

|---|---|

| Molecular Weight | 364.5 g/mol |

| IUPAC Name | 2-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)chromene-6-sulfonamide |

| Standard InChI | InChI=1S/C18H24N2O4S/c1-17(2)10-13(11-18(3,4)20-17)19-25(22,23)14-6-7-15-12(9-14)5-8-16(21)24-15/h5-9,13,19-20H,10-11H2,1-4H3 |

| Standard InChI Key | MZMDDAQTLLNCJZ-UHFFFAOYSA-N |

| SMILES | CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

| Canonical SMILES | CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3)C |

Introduction

Chemical Structure and Rational Design

Core Structural Features

The molecule features a 2H-chromene backbone substituted at position 6 with a sulfonamide group (-SO2NH-) and at position 2 with a ketone (=O). The sulfonamide nitrogen is further functionalized with a 2,2,6,6-tetramethylpiperidin-4-yl group, introducing a rigid, bulky tertiary amine. This design leverages:

-

Chromene's π-conjugated system for enzyme active-site interactions .

-

Sulfonamide's hydrogen-bonding capacity for enhanced target affinity .

-

Tetramethylpiperidine's steric bulk to modulate pharmacokinetic properties, including blood-brain barrier penetration and cytochrome P450 interactions .

Synthesis and Characterization

Synthetic Pathway

While the exact protocol for this derivative remains unpublished, analogous 6-sulfonamide chromenes are synthesized via:

-

Sulfonation: Reacting 3-formyl-4-hydroxybenzenesulfonyl chloride with activated methylene compounds (e.g., malononitrile, ethyl cyanoacetate).

-

Cyclization: Ammonium acetate-catalyzed formation of the chromene ring .

-

Piperidine Functionalization: Nucleophilic substitution of the sulfonamide group with 2,2,6,6-tetramethylpiperidin-4-amine under basic conditions.

Table 1: Key Synthetic Intermediates

Pharmacological Activity

α-Amylase Inhibition

Structural analogs with 2-imino/2-oxo substitutions exhibit IC50 values of 1.08–1.76 μM against porcine pancreatic α-amylase, surpassing acarbose (0.43 μM) . The tetramethylpiperidine moiety likely enhances binding via:

-

Hydrophobic interactions with Trp58, Trp59, and Tyr62 residues.

-

Cation-π interactions between the piperidine nitrogen and Asp197 .

α-Glucosidase Inhibition

Derivatives with bulky N-substituents show IC50 = 0.548–2.44 μg/mL, comparable to acarbose (0.604 μg/mL) . Molecular dynamics suggest the piperidine group occupies a subpocket near Glu277, reducing substrate access .

PPAR-γ Activation

Chromene sulfonamides demonstrate PPAR-γ transactivation IC50 = 3.15–3.71 μg/mL, outperforming pioglitazone (4.88 μg/mL) . The 2-oxo group may mimic tyrosine's hydroxyl group in ligand-receptor interactions.

Table 2: Comparative Bioactivity of Chromene Sulfonamides

*Extrapolated from structural analogs

ADMET and Drug-Likeness

In Silico Predictions

-

Lipinski's Rule: Molecular weight (MW = ~435 g/mol), LogP (~2.1), H-bond donors/acceptors (2/6) comply with oral bioavailability criteria .

-

Toxicity: Predicted non-mutagenic (Ames test), non-cytotoxic (LD50 > 500 mg/kg), and low hERG channel inhibition risk .

-

Metabolism: Piperidine N-demethylation by CYP3A4/2D6 creates polar metabolites for renal excretion .

Molecular Docking Insights

α-Amylase Binding

Docking simulations (PDB: 1PPI) reveal:

-

Sulfonamide oxygen forms hydrogen bonds with Asp300.

-

Chromene carbonyl interacts with Arg195 via water-mediated hydrogen bonding.

-

Piperidine methyl groups engage in van der Waals interactions with Pro309 and Leu162 .

PPAR-γ Binding

In PPAR-γ (PDB: 3DZY):

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume